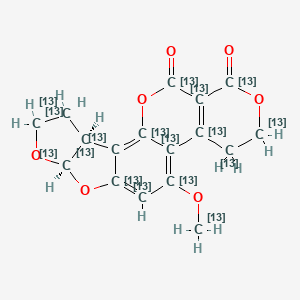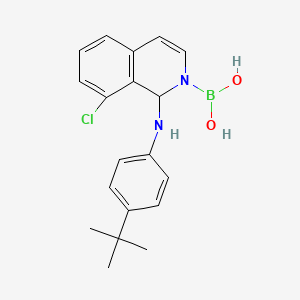
Aflatoxin G2-13C17
Übersicht
Beschreibung
Aflatoxin G2-13C17 is a 13C isotope-labeled analog of the mycotoxin aflatoxin G2. This compound is primarily used as an analytical standard in various scientific research applications. It is produced by fungi such as Aspergillus flavus and Aspergillus parasiticus and is known for its toxic properties.
Wissenschaftliche Forschungsanwendungen
Aflatoxin G2-13C17 wird aufgrund seiner stabilen Isotopenmarkierung in der wissenschaftlichen Forschung häufig eingesetzt. Einige wichtige Anwendungen sind:
Analytische Chemie: Wird als interner Standard zur Quantifizierung von Aflatoxin G2 in verschiedenen Proben verwendet, darunter Lebensmittel und Futtermittel.
Biologie: Wird in Studien verwendet, um den Metabolismus und die Toxizität von Aflatoxinen in biologischen Systemen zu verstehen.
Medizin: Wird in der Forschung verwendet, um Methoden zur Detektion und Quantifizierung von Aflatoxinen in klinischen Proben zu entwickeln.
Industrie: Wird in Qualitätskontrollprozessen verwendet, um die Sicherheit von Lebensmitteln und Futtermitteln zu gewährleisten
5. Wirkmechanismus
Aflatoxin G2-13C17 übt seine Wirkungen über mehrere Mechanismen aus:
Genotoxizität: Es kann DNA-Schäden verursachen, die zu Mutationen und Krebs führen.
Oxidativer Stress: Es erzeugt reaktive Sauerstoffspezies (ROS), die zelluläre Komponenten schädigen können.
Immunotoxizität: Es kann das Immunsystem unterdrücken, wodurch Organismen anfälliger für Infektionen werden.
Ähnliche Verbindungen:
- Aflatoxin B1-13C17
- Aflatoxin B2-13C17
- Aflatoxin G1-13C17
Vergleich: Aflatoxin G2-13C17 ist aufgrund seiner spezifischen Isotopenmarkierung einzigartig, die eine präzise Quantifizierung und Analyse in Forschungsanwendungen ermöglicht. Verglichen mit anderen Aflatoxinen hat es eine geringere Toxizität, ist aber aufgrund seiner potenziellen gesundheitlichen Auswirkungen immer noch ein wichtiges Anliegen .
Schlussfolgerung
Aflatoxin G2-13C17 ist eine wertvolle Verbindung in der wissenschaftlichen Forschung und bietet Einblicke in die Detektion, Quantifizierung und Auswirkungen von Aflatoxinen. Seine stabile Isotopenmarkierung macht es zu einem wichtigen Werkzeug in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie.
Wirkmechanismus
Target of Action
Aflatoxin G2-13C17 is a major naturally produced aflatoxin . It is a mycotoxin produced by the fungi Aspergillus flavus and Aspergillus parasiticus
Mode of Action
It is known that aflatoxins generally exert their toxic effects through binding to dna and proteins, causing mutations and leading to cell death .
Biochemical Pathways
The degradation of aflatoxins, including Aflatoxin G2-13C17, is initiated by oxidation, hydroxylation, reduction, or elimination reactions mostly catalyzed by various enzymes belonging to the classes of laccase, reductases, and peroxidases . The resulting products with lesser chemical stability further undergo various reactions to form low molecular weight products .
Result of Action
Aflatoxins are known to cause a variety of adverse health effects, including acute toxicity, immunotoxicity, and genotoxicity . They are also potent carcinogens, particularly affecting the liver .
Biochemische Analyse
Biochemical Properties
Aflatoxin G2-13C17 interacts with various enzymes, proteins, and other biomolecules. It is involved in biochemical reactions catalyzed by enzymes such as laccase, reductases, and peroxidases . The interactions of Aflatoxin G2-13C17 with these biomolecules are crucial for its role in aflatoxin biosynthesis .
Cellular Effects
Aflatoxin G2-13C17 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Aflatoxin G2-13C17 can cause several toxic effects, leading to increased susceptibility to infectious diseases, increased mortality, weight loss, poor performance, and reduced reproductive capability .
Molecular Mechanism
The molecular mechanism of Aflatoxin G2-13C17 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The cytochrome P450 monooxygenase AflG catalyzes an early step in aflatoxin biosynthesis, resulting in the conversion of averantin (AVN) to 5′-hydroxy-averantin .
Temporal Effects in Laboratory Settings
The effects of Aflatoxin G2-13C17 change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Aflatoxin G2-13C17 vary with different dosages in animal models. High doses of aflatoxin can be toxic or have adverse effects
Metabolic Pathways
Aflatoxin G2-13C17 is involved in the metabolic pathways of aflatoxin biosynthesis . It interacts with enzymes such as laccase, reductases, and peroxidases, which play crucial roles in these pathways .
Transport and Distribution
Aflatoxins are lipophilic molecules and can be distributed widely in the body .
Subcellular Localization
Some aflatoxin biosynthetic enzymes are localized to the cytoplasm, suggesting that Aflatoxin G2-13C17 might also be found there .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Aflatoxin G2-13C17 beinhaltet die Einarbeitung von 13C-Isotopen in das Aflatoxin G2-Molekül. Dieser Prozess erfordert in der Regel fortschrittliche organische Synthesetechniken und spezielle Geräte, um die präzise Einarbeitung der Isotope zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion von Aflatoxin G2-13C17 wird in der Regel in spezialisierten Einrichtungen durchgeführt, die mit der notwendigen Technologie für die Isotopenmarkierung ausgestattet sind. Der Prozess beinhaltet die Kultivierung von Aspergillus-Arten unter kontrollierten Bedingungen, um Aflatoxin G2 zu produzieren, gefolgt von einer chemischen Modifikation, um die 13C-Isotope einzubauen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Aflatoxin G2-13C17 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Häufige Reduktionsmittel umfassen Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).
Substitution: Häufige Reagenzien umfassen Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Hydroxidionen).
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von Aflatoxin G2-13C17 zur Bildung verschiedener oxidierter Derivate führen .
Vergleich Mit ähnlichen Verbindungen
- Aflatoxin B1-13C17
- Aflatoxin B2-13C17
- Aflatoxin G1-13C17
Comparison: Aflatoxin G2-13C17 is unique due to its specific isotope labeling, which allows for precise quantification and analysis in research applications. Compared to other aflatoxins, it has a lower toxicity but is still a significant concern due to its potential health effects .
Conclusion
Aflatoxin G2-13C17 is a valuable compound in scientific research, offering insights into the detection, quantification, and effects of aflatoxins. Its stable isotope labeling makes it a crucial tool in various fields, including chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
(3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCVRWVBBXIRMA-DENWKYDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)O[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH2][13CH2]O[13C@@H]5O[13C]4=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746848 | |
| Record name | (7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217462-49-1 | |
| Record name | (7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)
![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)



![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)
![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B1514355.png)
![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)
![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)
